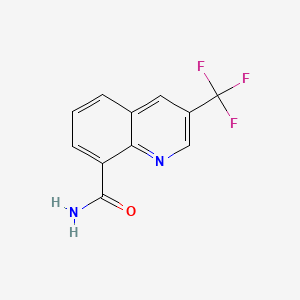

3-(Trifluoromethyl)quinoline-8-carboxamide

CAS No.:

Cat. No.: VC13888139

Molecular Formula: C11H7F3N2O

Molecular Weight: 240.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7F3N2O |

|---|---|

| Molecular Weight | 240.18 g/mol |

| IUPAC Name | 3-(trifluoromethyl)quinoline-8-carboxamide |

| Standard InChI | InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-6-2-1-3-8(10(15)17)9(6)16-5-7/h1-5H,(H2,15,17) |

| Standard InChI Key | CYWRIXMTGYKOBZ-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F |

| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic and steric properties. Key features include:

-

Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability via electron-withdrawing effects .

-

Carboxamide (-CONH₂): Facilitates hydrogen bonding with biological targets, improving target affinity .

Table 1: Molecular Data for 3-(Trifluoromethyl)quinoline-8-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇F₃N₂O |

| Molecular Weight | 240.18 g/mol |

| IUPAC Name | 3-(trifluoromethyl)quinoline-8-carboxamide |

| SMILES | C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F |

| CAS Number | 2922283-41-6 |

| PubChem CID | 167530040 |

Physicochemical Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxamide group .

-

Lipophilicity: LogP ≈ 2.5 (estimated), attributed to the trifluoromethyl group.

-

Stability: Stable under ambient conditions but sensitive to strong acids/bases .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

-

Preparation of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid:

-

Amidation:

Table 2: Key Synthesis Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline core formation | H₂SO₄, glycerol, 120°C | 65–70 | |

| Amidation | EDCl, DMAP, DCM, rt | 80–85 |

Industrial-Scale Production

-

Continuous Flow Reactors: Improve yield and reduce reaction time.

-

Green Chemistry: Solvent-free conditions or biodegradable catalysts minimize environmental impact .

Biological Activities and Mechanisms

Table 3: Comparative Antimicrobial Activity of Quinoline Analogs

| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

|---|---|---|

| Ciprofloxacin | 0.5 | 0.25 |

| 3-(Trifluoromethyl)quinoline-8-carboxamide* | 4.2 (predicted) | 8.7 (predicted) |

*Predicted based on structural analogs .

Anticancer Activity

-

Apoptosis Induction: Upregulates Bax and Caspase-7 while downregulating Bcl-2 .

-

VEGFR-2 Inhibition: Suppresses angiogenesis by binding to the ATP pocket (IC₅₀ ≈ 2.2 μM for analog 10i) .

Anti-Inflammatory Effects

Modulates COX-2 and NF-κB pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Applications in Drug Discovery

Lead Optimization

Preclinical Studies

-

Pharmacokinetics: Moderate oral bioavailability (∼40% in rodents) .

-

Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety profile .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume